3-(1H-1,2,3-benzotriazol-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex heterocyclic compound that combines the structural features of benzotriazole and benzothiolo pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzotriazole and benzothiolo derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds like 1H-1,2,3-benzotriazole share similar structural features and are used in similar applications.
Benzothiazole Derivatives: These compounds also exhibit significant biological and industrial applications.
Uniqueness
4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its combined structural features of benzotriazole and benzothiolo pyrimidine, which confer distinct chemical properties and a broad spectrum of applications in various fields .
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-10-18-16(22-13-8-4-3-7-12(13)20-21-22)15-11-6-2-5-9-14(11)23-17(15)19-10/h3-4,7-8H,2,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJFTPMVNFIJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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